![molecular formula C8H7ClN2 B179961 4-Chloro-1-methyl-1H-indazole CAS No. 162502-53-6](/img/structure/B179961.png)
4-Chloro-1-methyl-1H-indazole
Overview
Description
4-Chloro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of this compound-3-carboxylic acid with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent . Another approach involves the use of this compound-3-carboxaldehyde as a starting material, which undergoes cyclization with hydrazine derivatives .
Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are commonly used. These methods provide high yields and minimize the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 4-bromo-1-methyl-1H-indazole, while nitration can produce 4-nitro-1-methyl-1H-indazole .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-methyl-1H-indazole serves as a crucial scaffold in the development of novel therapeutic agents. Its unique structure allows for the synthesis of compounds with diverse biological activities.
Anticancer Activity
Research has highlighted the compound's role in synthesizing anti-cancer drugs. For instance, derivatives of indazole have been evaluated for their ability to inhibit Polo-like kinase 4 (PLK4), a target in cancer therapy. Compounds derived from this compound have shown promising results in inhibiting tumor growth in various cancer models, particularly colon cancer .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of enzymes such as monoamine oxidase B and nitric oxide synthase, which are relevant in neurodegenerative diseases and inflammatory conditions. Studies indicate that its derivatives may possess anti-inflammatory and analgesic properties, suggesting further pharmacological exploration is warranted .
Agrochemical Applications
This compound is also utilized in the formulation of agrochemicals. Its derivatives contribute to the development of effective pesticides and herbicides, enhancing crop protection against various pathogens and pests. The compound's unique properties allow for improved efficacy in agricultural applications .
Material Science
The compound is explored for its potential in creating novel materials with unique properties beneficial for industrial applications. Its aromatic structure and the presence of heteroatoms facilitate the design of polymers and coatings that exhibit desirable characteristics such as durability and chemical resistance .
Biochemical Research
In biochemical studies, this compound aids researchers in understanding enzyme interactions and mechanisms. This knowledge is critical for drug discovery processes, particularly in targeting specific biological pathways .
Fluorescent Probes
The compound is utilized in developing fluorescent probes for imaging applications within biological research. These probes provide insights into cellular processes, enhancing our understanding of various biological phenomena .
Table 1: Biological Activities of this compound Derivatives
Compound | Activity | Target | Reference |
---|---|---|---|
Compound 10g | Anticandidal | C. albicans | |
Compound 81c | PLK4 Inhibitor | Colon Cancer | |
Compound 82a | Pim Kinase Inhibitor | Cancer Cell Lines |
Table 2: Synthesis Methods for this compound Derivatives
Method | Description | Yield (%) |
---|---|---|
Palladium-Catalyzed Reaction | Site-selective arylation at C3 position | 30-57% |
Oxidative Arylation | C-H functionalization strategy | Variable |
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
1H-Indazole: The parent compound of the indazole family, lacking the chloro and methyl substituents.
4-Bromo-1-methyl-1H-indazole: Similar structure with a bromine atom instead of chlorine.
4-Nitro-1-methyl-1H-indazole: Contains a nitro group instead of chlorine.
Uniqueness: 4-Chloro-1-methyl-1H-indazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic characteristics .
Biological Activity
4-Chloro-1-methyl-1H-indazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₈ClN₃
- Molecular Weight : Approximately 171.61 g/mol
- Physical Properties : The compound has a predicted density of 1.35 g/cm³ and a boiling point around 355°C.
Target Proteins
Research indicates that this compound interacts with several key proteins involved in cellular signaling pathways:
- Kinases : It has been shown to inhibit kinases such as Chk1, Chk2, and human serum/glucocorticoid-regulated kinase (h-SGK) which are crucial for cell cycle regulation and apoptosis.
- Enzymatic Inhibition : The compound may inhibit tyrosine kinases, impacting various signaling pathways that control cell proliferation and survival.
Biochemical Pathways Affected
The interaction of this compound with these proteins suggests it plays a role in:
- Cell Cycle Regulation : By modulating kinase activity, the compound can disrupt normal cell cycle progression leading to apoptosis in cancer cells.
- Cell Volume Regulation : Its effects on h-SGK indicate potential influence over cellular homeostasis and volume control.
Anticancer Properties
One of the most notable biological activities of this compound is its anticancer efficacy. Studies have demonstrated:
- Inhibition of Cancer Cell Proliferation : Long-term studies have shown that this compound maintains inhibitory effects on various cancer cell lines, including lung, prostate, and hepatoma cells .
- Induction of Apoptosis : The compound has been linked to sustained apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific mechanisms remain under investigation.
- Inflammatory Response Modulation : There is emerging evidence that this compound may influence inflammatory pathways, though further research is needed to elucidate these effects .
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
Study Type | Findings |
---|---|
Cell Proliferation | Significant reduction in proliferation rates of cancer cell lines. |
Apoptosis Induction | Increased markers of apoptosis (e.g., caspase activation) observed. |
Enzyme Inhibition | Inhibition of specific kinases leading to altered signaling pathways. |
Pharmacological Studies
Pharmacological assessments have indicated that this compound exhibits a favorable pharmacokinetic profile with moderate bioavailability. Its interactions with various biological targets suggest it could be developed further for therapeutic applications against cancer and possibly other diseases .
Properties
IUPAC Name |
4-chloro-1-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTULONOQBDLTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597906 | |
Record name | 4-Chloro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162502-53-6 | |
Record name | 4-Chloro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.